6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolo[2,3-b]pyridine core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-fluoro-4-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interaction with biological targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different biological activity.
4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which can affect its chemical reactivity and binding properties.
7-azaindole: A structurally related compound with different substitution patterns, leading to varied applications and properties.
Uniqueness
6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combined presence of both fluorine and nitro groups, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.
Properties
IUPAC Name |
6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWARDYNPLFNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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